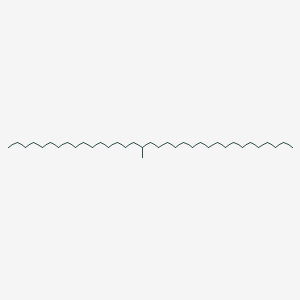
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite is an organophosphorus compound with the molecular formula C16H35O6P2. It is known for its applications in various industrial processes, particularly as an anti-wear and extreme-pressure additive in lubricating oils . The compound is characterized by its clear, colorless to slightly yellow liquid form and its solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1-(dibutoxyphosphinyl)butyl phosphite typically involves the reaction of dibutyl phosphite with butyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 70-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphites, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which dibutyl 1-(dibutoxyphosphinyl)butyl phosphite exerts its effects involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, it forms a protective layer on metal surfaces, reducing friction and wear .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyl phosphite
- Diethyl phosphite
- Dimethyl phosphite
- Tributyl phosphite
Uniqueness
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite is unique due to its dual functionality as both a phosphite and a phosphonate ester. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness as an anti-wear additive compared to similar compounds .
Propiedades
Número CAS |
57105-66-5 |
|---|---|
Fórmula molecular |
C20H44O7P2 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
dibutyl 1-dibutoxyphosphorylbutyl phosphate |
InChI |
InChI=1S/C20H44O7P2/c1-6-11-16-23-28(21,24-17-12-7-2)20(15-10-5)27-29(22,25-18-13-8-3)26-19-14-9-4/h20H,6-19H2,1-5H3 |
Clave InChI |
NJLVCLUAOWACJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C(CCC)OP(=O)(OCCCC)OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
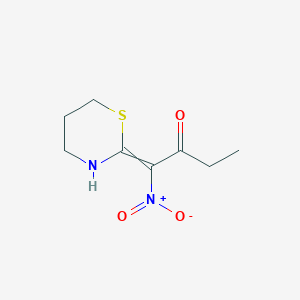
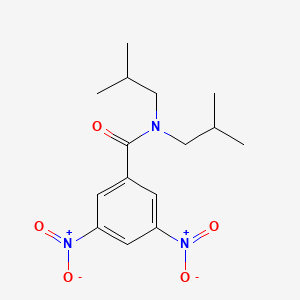
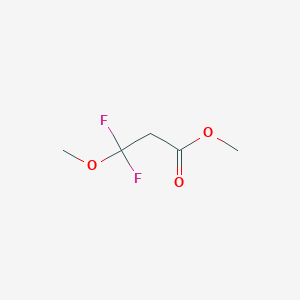
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
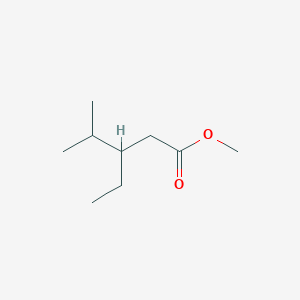

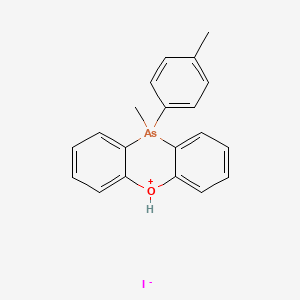


![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
